molecular formula C9H7NO3S B2846543 (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1218991-77-5

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2846543
CAS No.: 1218991-77-5
M. Wt: 209.22
InChI Key: GZPRRPGHPPEHIO-DAXSKMNVSA-N
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Description

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione (CAS 1164517-82-1) is a chemical compound with the molecular formula C18H17NO4S and a molecular weight of 343.3969 g/mol . It belongs to the class of thiazolidine-2,4-dione (TZD) derivatives, a scaffold renowned in medicinal chemistry for its wide spectrum of biological activities . The TZD core, characterized by a five-membered ring containing sulfur and nitrogen with two carbonyl groups, allows for strategic substitutions at the third and fifth positions, making it a versatile moiety for drug discovery . The Z-configuration of the exocyclic double bond at the 5th position is a critical structural feature that can influence its biological activity and interaction with molecular targets. Researchers value TZD derivatives for their potential in multiple therapeutic areas. These compounds are most recognized for their antidiabetic properties, where they act as potent agonists of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) . Activation of PPARγ enhances insulin sensitivity and improves glycemic control, making such compounds valuable tools for studying metabolic diseases . Beyond diabetes research, the TZD scaffold has demonstrated significant potential in antimicrobial research by inhibiting cytoplasmic Mur ligases, which are essential enzymes for bacterial cell wall synthesis . Furthermore, TZDs exhibit antioxidant activity by effectively scavenging reactive oxygen species (ROS), and have shown promise in anticancer studies, where they can promote cell differentiation, inhibit proliferation, and induce apoptosis . The specific furan-methylidene substitution pattern in this compound may impart unique target selectivity or potency worthy of further investigation. This product is provided for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. All information presented is for scientific reference.

Properties

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-5-2-3-6(13-5)4-7-8(11)10-9(12)14-7/h2-4H,1H3,(H,10,11,12)/b7-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPRRPGHPPEHIO-DAXSKMNVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 5-methylfurfural with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione demonstrates effectiveness against various Gram-positive bacteria. For instance, minimum inhibitory concentration (MIC) values for related thiazolidine compounds range from 2 to 16 µg/mL against specific bacterial strains . This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies utilizing the MTT assay have demonstrated that thiazolidine derivatives can induce cytotoxic effects on cancer cell lines. For example, this compound was tested at various concentrations (ranging from 5 to 100 µM) and exhibited dose-dependent cytotoxicity against cancer cells . The mechanisms underlying these effects may involve the induction of apoptosis or inhibition of cell proliferation.

Antidiabetic Effects

Another promising application of this compound lies in its potential antidiabetic properties. Thiazolidinediones are known to enhance insulin sensitivity and have been used in treating type 2 diabetes mellitus. Research has indicated that derivatives similar to this compound may possess similar effects by modulating glucose metabolism and lipid profiles .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and Antimicrobial ActivitiesAntimicrobialDemonstrated activity against Gram-positive bacteria with MIC values between 2–16 µg/mL.
Anticancer Activity AssessmentAnticancerShowed dose-dependent cytotoxicity on cancer cell lines using MTT assays, indicating potential for further development as an anticancer agent.
Antidiabetic PropertiesAntidiabeticSuggested enhancement of insulin sensitivity; potential use in diabetes treatment protocols.

Mechanism of Action

The mechanism of action of (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

a) L-173 : (5Z)-5-[(4-Chlorophenyl)methylidene]-3-(2-{4-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]piperazin-1-yl}-2-oxoethyl)-1,3-thiazolidine-2,4-dione

  • Key Differences : Incorporates a 4-chlorophenyl group and a complex piperazine-triazole side chain.
  • Properties : Demonstrated enhanced antifungal activity (broad-spectrum) and moderate anticancer effects. Its solubility in buffer solutions (pH 1.2–7.4) was optimized via cyclodextrin complexation, improving bioavailability .
  • Applications: Potential dual antifungal and anticancer agent.

b) Coumarin-Conjugated Derivatives

Examples include (Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) and (Z)-5-(4-bromobenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5k) .

  • Key Differences : Coumarin moieties at the N3 position and arylidene groups at C3.
  • Properties : Higher melting points (e.g., 270°C for 5g) due to hydrogen bonding and π-stacking. These compounds showed moderate antifungal activity but were less soluble in aqueous media compared to the target compound.

c) Microwave-Synthesized Analogs

Examples: (5Z)-5-(3,4-dimethoxybenzylidene)-2-(thiophen-1-yl)-1,3-thiazolidin-4-one (5h) and (5Z)-5-(benzodioxol-5-ylmethylidene)-2-piperazinyl-1,3-thiazolidin-4-one (5i) .

  • Key Differences : Thiophene or piperazine substituents at C2.
  • Properties : Improved reaction yields (75–80%) under microwave conditions. These compounds exhibited enhanced electronic delocalization, as evidenced by NMR shifts, but their biological activities remain underexplored.

d) Hydroxybenzylidene Derivatives

Example: (5Z)-5-(2-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione .

  • Key Differences : A hydroxyl group on the benzylidene ring.
  • Properties : Crystallographic studies revealed four independent molecules in the asymmetric unit, linked via O–H⋯O and N–H⋯O hydrogen bonds. The hydroxyl group improved solubility but reduced thermal stability compared to the methylfuran-substituted target compound.

Biological Activity

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention due to its potential biological activities, particularly in the context of metabolic disorders and inflammation. This compound features a thiazolidine ring and a furan substituent, which may enhance its pharmacological properties. Thiazolidinediones are widely recognized for their insulin-sensitizing effects, making them significant in diabetes treatment. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C10_{10}H9_{9}N\O3_{3}S
  • CAS Number : 1087792-53-7

Structural Characteristics

PropertyValue
Molecular Weight227.25 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO and DMF

The biological activity of This compound is primarily attributed to its interaction with various biological targets:

  • Insulin Sensitization : Similar to other thiazolidinediones, this compound may enhance insulin sensitivity through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) pathways .
  • Anti-inflammatory Effects : Computational predictions suggest that this compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity : The presence of the furan moiety may contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress .

Research Findings

Recent studies have provided insights into the biological activities of this compound:

  • A study using the Prediction of Activity Spectra for Substances (PASS) indicated potential anti-inflammatory and antioxidant activities.
  • In vitro assays demonstrated that derivatives of thiazolidinediones exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The incorporation of electron-withdrawing groups significantly enhanced this activity .

Case Study 1: Antimicrobial Evaluation

A series of thiazolidinedione derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with halogen substituents showed superior antibacterial activity compared to standard drugs like ciprofloxacin . This suggests that structural modifications can significantly influence biological outcomes.

Case Study 2: Antioxidant Properties

Research on phenolic derivatives of thiazolidine-2,4-dione revealed that specific compounds exhibited potent antiradical activity comparable to established antioxidants. The study highlighted the importance of structural features in determining antioxidant efficacy .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar thiazolidinediones illustrates the unique potential of This compound :

Compound NameStructure CharacteristicsBiological Activity
RosiglitazoneThiazolidinedione core with different substituentsInsulin sensitizer
PioglitazoneSimilar core structure; different aromatic substituentDiabetes treatment
TroglitazoneContains thiazolidinedione core; past use in diabetesHepatotoxicity concerns

The unique furan substitution in This compound may impart distinct pharmacological properties compared to other thiazolidinediones. This modification could enhance interactions with biological targets while potentially mitigating side effects associated with traditional therapies.

Q & A

Q. What are the common synthetic routes for (5Z)-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves two key steps:

  • Thiazolidine-2,4-dione core formation : Reacting α-haloketones with thiourea under basic conditions to form the heterocyclic core .
  • Knoevenagel condensation : Introducing the (5-methylfuran-2-yl)methylidene group via reaction with 5-methylfuran-2-carbaldehyde in ethanol or methanol, catalyzed by piperidine or acetic acid. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (reflux at 80–100°C) improves yields .
    Purification often involves recrystallization or column chromatography to isolate the Z-isomer .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and Z-configuration via coupling constants (e.g., vinyl proton splitting at δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves molecular conformation, including dihedral angles between the thiazolidine ring and substituents (e.g., 1.09–8.6° deviations in related structures) and hydrogen-bonding networks (O—H⋯O, N—H⋯O) stabilizing crystal packing .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1700–1750 cm⁻¹, C=S at 1250 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies elucidate structure-activity relationships for this compound?

  • Target selection : Prioritize targets like PPARγ (for antidiabetic activity) or bacterial enzymes (for antimicrobial effects) based on structural analogs .
  • Software tools : Use Schrödinger Suite or BIOVIA Discovery Studio for docking. Validate poses with Glide XP scoring and MD simulations to assess binding stability .
  • Experimental correlation : Compare docking results with in vitro assays (e.g., IC₅₀ values for PPARγ activation) to refine predictive models .

Q. How can researchers address contradictions in reported biological activities across studies?

  • Assay standardization : Control variables like cell lines (e.g., RAW264.7 for anti-inflammatory studies), compound purity (>95% by HPLC), and concentration ranges .
  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial MIC values) to identify trends obscured by experimental noise .
  • SAR profiling : Systematically modify substituents (e.g., furan vs. phenyl groups) to isolate structural determinants of activity .

Q. What strategies optimize synthetic yield and purity of this compound?

  • Catalyst screening : Piperidine outperforms weaker bases in Knoevenagel condensation, reducing side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove traces .
  • Continuous flow chemistry : Reduces reaction time and improves reproducibility compared to batch methods .

Q. How does the substitution pattern on the benzylidene group affect pharmacological activity?

  • Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by increasing electrophilicity, as seen in analogs with Cl or Br substituents .
  • Methoxy groups improve anti-inflammatory activity by modulating solubility and target affinity (e.g., COX-2 inhibition) .
  • Bulkier substituents (e.g., prop-2-yn-1-yloxy) may reduce bioavailability due to steric hindrance .

Q. What are the primary biological targets and pathways influenced by this compound?

  • PPARγ modulation : Thiazolidinedione derivatives activate PPARγ, regulating glucose metabolism and adipogenesis .
  • Antimicrobial targets : Inhibit bacterial enoyl-ACP reductase or fungal lanosterol demethylase .
  • Anti-inflammatory pathways : Suppress NF-κB signaling and cytokine production (e.g., TNF-α, IL-6) in macrophage models .

Methodological Notes

  • Data reliability : Prefer peer-reviewed studies over commercial databases (e.g., PubChem for IUPAC validation ).
  • Crystallography : Use TWINABS for refining twinned crystals, as unresolved twin components can distort bond lengths and angles .
  • Stereochemical analysis : Confirm Z-configuration via NOESY correlations or X-ray data to avoid misassignment .

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